Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate is a complex organic compound with the molecular formula C27H32F2N6O5S. It is classified as a methyl ester of a specific acetic acid derivative that contains multiple functional groups and stereocenters.
This compound appears to be related to pharmaceutical research, particularly in the context of drug development where similar structures are often explored for their biological activities. The compound's CAS number is 274693-25-3, and it is sometimes referred to as an impurity of Ticagrelor, which is an antiplatelet medication used to reduce the risk of stroke and heart attack.
The synthesis of Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate likely involves several steps typical for complex organic synthesis:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Advanced techniques such as HPLC (High Performance Liquid Chromatography) may be employed for purification and analysis.
The structure of Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate can be depicted as follows:
The molecular weight is approximately 590.64 g/mol. The compound exhibits a density of approximately 1.57 g/cm³ at 20 ºC and a predicted boiling point of about 761.6 °C.
Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate can participate in various chemical reactions including:
Reactions involving this compound must consider steric hindrance due to its complex structure which may affect reactivity.
The mechanism of action for compounds like Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate may involve:
Studies suggest that similar compounds exhibit significant binding affinities to their targets which can be quantitatively measured using techniques such as radiolabeled binding assays.
The pKa value is predicted to be around 2.92 ± 0.30 indicating its acidic nature which may influence its solubility and bioavailability.
Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate is primarily studied for its potential therapeutic applications in cardiovascular diseases due to its structural similarity to known antiplatelet agents.
Research continues into optimizing its pharmacokinetic properties and evaluating its efficacy in clinical settings.
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: